molecular formula C9H6F3N B1305676 3-Methyl-5-(trifluoromethyl)benzonitrile CAS No. 261952-04-9

3-Methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1305676
CAS No.: 261952-04-9
M. Wt: 185.15 g/mol
InChI Key: CSJHJNBBWUGJFY-UHFFFAOYSA-N
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Description

Contextual Significance within Trifluoromethylated Arenes

The presence of a trifluoromethyl (-CF₃) group places 3-Methyl-5-(trifluoromethyl)benzonitrile within the important class of trifluoromethylated arenes. The -CF₃ group is a privileged motif in medicinal chemistry, largely because its incorporation into molecular structures can significantly enhance pharmacological properties. mdpi.comnih.gov Introducing a trifluoromethyl group is a common strategy to improve the characteristics of biologically active compounds. bohrium.com

The significance of the trifluoromethyl group stems from several key attributes:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy. mdpi.com This strength makes the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450 oxidases, which can prolong the in vivo lifetime of a drug candidate. mdpi.comnih.gov

Increased Lipophilicity : The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to permeate cellular membranes and interact with biological targets. mdpi.comnih.gov

Modulated Electronic Properties : As a potent electron-withdrawing group, the trifluoromethyl substituent significantly alters the electronic nature of the aromatic ring. mdpi.com This can enhance binding affinity to target proteins through improved electrostatic and hydrogen bonding interactions. mdpi.comnih.gov

Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. Its steric profile is larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com

These properties make trifluoromethylated arenes, including this compound, valuable building blocks in the design of novel pharmaceuticals and agrochemicals. cymitquimica.commdpi.com

Overview of the Benzonitrile (B105546) Framework in Organic Synthesis and Medicinal Chemistry

The benzonitrile framework, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, is a versatile and fundamental structure in chemistry. atamankimya.comwikipedia.org Benzonitriles are widely used as intermediates and solvents in the production of various chemicals, including pharmaceuticals, dyes, and resins. atamankimya.comontosight.ai

In organic synthesis, the benzonitrile moiety is a valuable precursor. wikipedia.org The cyano group can be readily converted into other important functional groups, such as:

Amines : Through reduction reactions. atamankimya.com

Amides : Via hydrolysis reactions. wikipedia.org

Acids : Through more extensive hydrolysis. atamankimya.com

This chemical versatility makes benzonitrile derivatives crucial starting materials for constructing more complex molecules. atamankimya.com Furthermore, benzonitriles can form stable, yet labile, coordination complexes with transition metals, such as palladium. These complexes serve as useful synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands. wikipedia.org

In medicinal chemistry, the benzonitrile scaffold is present in various compounds investigated for therapeutic potential. ontosight.ai Structures incorporating this framework have been studied for antiviral, antibacterial, and anticancer properties. ontosight.ai The presence of the nitrile group can influence a molecule's polarity and its ability to interact with biological targets, making it a key component in drug design. cymitquimica.comontosight.ai

Compound Data

Below are tables detailing the properties of the compounds discussed in this article.

Table 1: this compound

IdentifierValue
CAS Number261952-04-9 scbt.com
Molecular FormulaC₉H₆F₃N scbt.com
Molecular Weight185.15 g/mol scbt.com
SynonymsBenzonitrile, 3-methyl-5-(trifluoromethyl)- cymitquimica.com

Table 2: Benzonitrile

IdentifierValue
CAS Number100-47-0 wikipedia.org
Molecular FormulaC₇H₅N (or C₆H₅(CN)) atamankimya.comwikipedia.org
Molecular Weight103.12 g/mol wikipedia.org
SynonymsCyanobenzene, Phenyl cyanide wikipedia.org
AppearanceColorless liquid atamankimya.comwikipedia.org
Melting Point-13 °C atamankimya.comwikipedia.org
Boiling Point188 to 191 °C atamankimya.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHJNBBWUGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379602
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-04-9
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)benzonitrile
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Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Methyl-5-(trifluoromethyl)benzonitrile

Strategic functionalization relies on the sequential introduction of the desired substituents onto the aromatic ring through a series of well-established chemical transformations.

A plausible and commonly employed strategy for the synthesis of polysubstituted aromatic compounds like this compound is the stepwise introduction of the functional groups. This approach offers control over the regiochemistry of the final product. A key intermediate for this synthesis is 3-amino-5-methylbenzotrifluoride.

One potential pathway commences with the diazotization of 3-amino-5-methylbenzotrifluoride, followed by a Sandmeyer reaction to introduce the nitrile group. The Sandmeyer reaction is a versatile method for the conversion of aryl amines to various functional groups, including nitriles, via their corresponding diazonium salts. wikipedia.orgbyjus.com The reaction is typically mediated by copper(I) cyanide. wikipedia.org

The general transformation can be depicted as follows:

Sandmeyer Reaction Mechanism

Figure 1. General schematic of the Sandmeyer reaction for the introduction of a nitrile group.

Nucleophilic aromatic substitution (SNAr) presents another viable route for the synthesis of this compound. This reaction involves the displacement of a suitable leaving group, typically a halide, from an aromatic ring by a nucleophile. For the synthesis of the target molecule, a cyanide salt would serve as the nucleophile.

The starting material for such a reaction would be a 3-halo-5-methylbenzotrifluoride, for instance, 3-bromo-5-methylbenzotrifluoride. The trifluoromethyl group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, facilitating the substitution reaction.

Rosenmund-von Braun Reaction

Figure 2. General representation of a nucleophilic aromatic substitution for cyanation (Rosenmund-von Braun reaction).

Modern organic synthesis heavily relies on catalytic methods, which often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl nitriles.

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool for the synthesis of benzonitriles. rsc.orgnih.gov These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)2) and potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.gov

For the synthesis of this compound, a suitable precursor would be 3-bromo-5-methylbenzotrifluoride. The general catalytic cycle for a palladium-catalyzed cyanation reaction is illustrated below.

Palladium-Catalyzed Cross-Coupling Cycle

Figure 3. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst SystemAryl HalideCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3 / dppfAryl BromideZn(CN)2DMF80-120Good to Excellent rsc.orgnih.gov
Pd(OAc)2 / XPhosAryl ChlorideK4[Fe(CN)6]t-BuOH/H2O100High nih.gov

Table 1. Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides.

Copper-mediated cyanation reactions, particularly the Rosenmund-von Braun reaction, have a long history in the synthesis of aryl nitriles. organic-chemistry.org While traditional methods often require harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to the development of milder, catalytic versions. organic-chemistry.org

The reaction of 3-bromo-5-methylbenzotrifluoride with a cyanide source in the presence of a copper catalyst would yield the desired this compound. Various copper sources, ligands, and reaction conditions have been reported to effectively promote this transformation. organic-chemistry.orgnih.gov

Copper SourceLigandCyanide SourceSolventTemperature (°C)Yield (%)Reference
CuIN,N'-DimethylethylenediamineNaCNToluene110Good organic-chemistry.org
CuCN-(self)DMFRefluxVariable organic-chemistry.org

Table 2. Examples of Copper-Mediated Cyanation Conditions.

Radical Reactions in Methyl Group Functionalization

The methyl group of this compound is susceptible to functionalization through radical reactions, providing a pathway to introduce new atoms or functional groups.

Radical bromination of the methyl group on aromatic compounds is a well-established transformation. This type of reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. The process involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. This reaction is a key step in the synthesis of various derivatives, as the resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. For instance, the brominated product can be reacted with sodium cyanide to introduce a cyano group, a critical step in the synthesis of compounds like anastrozole. google.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture. lew.ro The advantages of microwave-assisted synthesis include reproducibility, faster kinetics, and rapid heating. lew.ro While specific examples for the direct synthesis of this compound using this method are not detailed in the provided information, the general principles suggest it could be a viable and efficient approach for its preparation or for subsequent reactions involving this compound. tsijournals.comlew.rochemicaljournals.commdpi.com

Reactivity Analysis of this compound

The reactivity of this compound is largely dictated by the nitrile group and the substituents on the aromatic ring. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups influences the electron density of the benzene (B151609) ring and the reactivity of the functional groups.

The cyano group is a versatile functional group that can undergo a variety of chemical transformations.

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Various reducing agents can accomplish this conversion. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in this compound, generally accelerates the reduction and leads to higher yields. nih.gov For example, 2,4-dichlorobenzonitrile (B1293624) is reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield at room temperature. nih.gov

Table 1: Reduction of Benzonitriles with Diisopropylaminoborane/cat. LiBH₄

Substrate Product Yield (%)
2,4-Dichlorobenzonitrile 2,4-Dichlorobenzylamine 99

Data sourced from a study on the reduction of nitriles. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org In acid hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. libretexts.org The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack by water. youtube.comyoutube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Under alkaline conditions, heating the nitrile with a base like sodium hydroxide (B78521) solution results in the formation of a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is dictated by the interplay of its three substituents: an electron-donating, activating methyl group (-CH₃) and two powerful electron-withdrawing, deactivating groups, the nitrile (-CN) and trifluoromethyl (-CF₃).

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the conflicting electronic effects of its substituents. The methyl group is an activating ortho-, para-director, tending to increase the electron density at positions 2, 4, and 6. Conversely, the nitrile and trifluoromethyl groups are strongly deactivating meta-directors. youtube.com

In the specific substitution pattern of this molecule (1-CN, 3-CH₃, 5-CF₃), the directing effects are reinforcing in terms of location. The methyl group at C-3 directs incoming electrophiles to the ortho positions (C-2, C-4) and the para position (C-6). The nitrile group at C-1 directs meta to C-3 and C-5, and the trifluoromethyl group at C-5 directs meta to C-1 and C-3. Critically, the positions activated by the methyl group (2, 4, and 6) are the same positions that are meta to the deactivating groups.

Table 1: Influence of Substituents on Nitration Reactivity and Regioselectivity
Starting MaterialRelative Rate (vs. Benzene = 1)Ortho Product (%)Meta Product (%)Para Product (%)
Toluene (Methylbenzene)2563334
Trifluoromethylbenzene2.5 x 10-56913

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present at an activated position. This susceptibility is a direct result of the two strong electron-withdrawing groups, -CN and -CF₃. youtube.com These groups powerfully stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction, lowering the activation energy for the substitution. youtube.com

For an SₙAr reaction to proceed, the leaving group must be located ortho or para to at least one of the electron-withdrawing groups. In a hypothetical derivative, such as 2-halo-3-methyl-5-(trifluoromethyl)benzonitrile, the halogen at C-2 is ortho to the nitrile group and para to the trifluoromethyl group, making it an excellent candidate for substitution by a nucleophile. Similarly, a leaving group at C-4 or C-6 would be activated. Studies on related halo-benzonitrile derivatives confirm their reactivity towards nucleophilic substitution, with reactivity often enhanced by microwave irradiation. nih.gov The presence of the additional CF₃ group in the target molecule would further increase this reactivity.

Table 2: Representative Nucleophilic Aromatic Substitution on an Activated Halo-benzonitrile System nih.gov
SubstrateLeaving GroupConditionsProductYield (%)
3-Fluoro-5-methylbenzonitrile-F[¹⁸F]KF, K₂CO₃, Kryptofix 222, DMSO, Microwave3-[¹⁸F]Fluoro-5-methylbenzonitrile64
3-Bromo-5-methylbenzonitrile-Br[¹⁸F]KF, K₂CO₃, Kryptofix 222, DMSO, Microwave3-[¹⁸F]Fluoro-5-methylbenzonitrile13
3-Chloro-5-methylbenzonitrile-Cl[¹⁸F]KF, K₂CO₃, Kryptofix 222, DMSO, Microwave3-[¹⁸F]Fluoro-5-methylbenzonitrile9

Methyl Group Derivatizations

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group. While the electron-withdrawing nature of the -CN and -CF₃ substituents deactivates the aromatic ring, the benzylic position of the methyl group remains susceptible to oxidation. This transformation typically requires strong oxidizing agents and may necessitate harsh reaction conditions due to the deactivating effect of the other substituents on the ring.

Common laboratory reagents for this purpose include hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid. Industrial-scale processes often favor catalyzed air-oxidations. A specific method for oxidizing methyl groups on deactivated, fluoro-substituted aromatic compounds involves using hydrogen peroxide in an aqueous hydrogen bromide solution, a process that proceeds via a free-radical mechanism. google.com This method is advantageous as it can be performed in a single stage. The resulting product of such an oxidation would be 3-cyano-5-(trifluoromethyl)benzoic acid.

Table 3: Potential Reagents for the Oxidation of the Benzylic Methyl Group
Reagent SystemGeneral ConditionsProductReference
Potassium permanganate (KMnO₄)Hot, acidic (e.g., H₂SO₄) or basic conditions, followed by acidic workup3-Cyano-5-(trifluoromethyl)benzoic acid[General Knowledge]
Hydrogen peroxide (H₂O₂) / Hydrogen bromide (HBr)Elevated temperature, presence of a radical initiator (e.g., UV light)3-Cyano-5-(trifluoromethyl)benzoic acid google.com
Chromic Acid (H₂CrO₄)Generated in situ from CrO₃ or Na₂Cr₂O₇ with H₂SO₄; heat3-Cyano-5-(trifluoromethyl)benzoic acid[General Knowledge]

Influence of Substituents on Reaction Selectivity

The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile imines or nitrile oxides to form five-membered heterocyclic rings (e.g., triazoles). The selectivity of these reactions is significantly influenced by the steric hindrance imposed by the substituents flanking the nitrile group.

In this molecule, the nitrile at C-1 is positioned between the C-2 position and the C-6 position. The substituents at C-3 (-CH₃) and C-5 (-CF₃) create a sterically crowded environment. The trifluoromethyl group, in particular, is known for its considerable steric bulk. This crowding can impede the approach of the 1,3-dipole, influencing both the rate and the regioselectivity of the cycloaddition. researchgate.net Theoretical studies on related systems show that steric repulsion in the transition state is a key factor in determining the final regioisomer formed. researchgate.netresearchgate.net The approach of the dipole will be favored from the less hindered face, and the transition state leading to the sterically less congested product will be lower in energy, thus dictating the reaction's outcome. mdpi.com

Electronic Modulation by Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the electronic landscape of the this compound molecule. nih.gov This strong electron-withdrawing capability stems from the high electronegativity of the three fluorine atoms, which exert a potent negative inductive effect (-I). vaia.comvaia.com This effect involves the pulling of electron density away from the rest of the molecule through the sigma bonds, significantly decreasing the electron density of the aromatic ring. vaia.commdpi.com

In the context of the benzonitrile (B105546) ring, the -CF3 group acts as a deactivating substituent, making the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. vaia.com The electron withdrawal is so pronounced that it destabilizes the positively charged intermediates (sigma complexes) that form during ortho and para attack by an electrophile. vaia.com Consequently, the meta position becomes the most favorable site for substitution, as the intermediate's positive charge is comparatively less destabilized. vaia.com

The presence of the -CF3 group significantly alters the electronic properties of the aromatic ring, a factor that is often leveraged in the design of pharmaceuticals and advanced organic materials. mdpi.com This modulation of the ring's electron density enhances the electrophilic character of adjacent functional groups and can lead to greater delocalization of positive charge in reaction intermediates. nih.gov The interplay between the electron-donating methyl group (-CH3) and the two strong electron-withdrawing groups, trifluoromethyl (-CF3) and cyano (-CN), creates a unique electronic environment within the this compound molecule. The nitrile group also contributes to the deactivation of the ring through both inductive and resonance effects. nih.gov This combined deactivation strongly influences the molecule's reactivity and chemical transformations.

The table below provides a comparative overview of the electronic properties of the key substituents on the aromatic ring, quantifying their influence.

Table 1: Comparative Electronic Properties of Substituents

Substituent Chemical Formula Predominant Electronic Effect Hammett Constant (σ_meta) Impact on Aromatic Ring Electron Density
Methyl -CH3 Electron-Donating -0.07 Increases
Trifluoromethyl -CF3 Strong Electron-Withdrawing +0.43 Strongly Decreases

Iii. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. Studies on molecules with similar functional groups, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have utilized the B3LYP method with a 6-311+G(d,p) basis set to perform geometry optimization and calculate electronic properties. mdpi.comresearchgate.net Such methodologies provide a robust framework for investigating 3-Methyl-5-(trifluoromethyl)benzonitrile.

The electron density distribution, a fundamental property calculated via DFT, dictates a molecule's reactivity. The presence of a methyl group (an electron-donating group) and a trifluoromethyl group (a strong electron-withdrawing group) on the benzonitrile (B105546) ring creates a complex electronic environment. The trifluoromethyl group significantly influences the chemical properties of a compound, enhancing its lipophilicity and affecting its reactivity. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups likely leads to a non-uniform distribution of electron density across the aromatic ring. This distribution is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ijltet.org

For a molecule like this compound, the HOMO is expected to be distributed primarily over the aromatic ring and the methyl group, while the LUMO would likely be concentrated around the electron-withdrawing nitrile and trifluoromethyl groups. In a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO is found to be located mainly over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies from a DFT Study on a Related Compound (Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide)

OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap5.54
Source: Adapted from studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, calculated using DFT, help to understand the relationship between molecular structure, stability, and reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These parameters offer a comprehensive profile of the molecule's stability and propensity to engage in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors (Conceptual values based on FMO theory)

DescriptorFormulaSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation or charge transfer.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Describes the ability to attract electrons.
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic nature of a molecule.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Represents the escaping tendency of electrons.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netuni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net

Red Regions: Indicate electron-rich areas with negative electrostatic potential, which are susceptible to electrophilic attack.

Blue Regions: Indicate electron-deficient areas with positive electrostatic potential, which are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. Conversely, the regions near the hydrogen atoms of the methyl group and the electron-deficient aromatic ring, influenced by the -CF3 and -CN groups, would likely exhibit a positive potential (blue). In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP analysis revealed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. researchgate.net

Molecular Dynamics Simulations in Chemical System Modeling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of chemical systems, including conformational changes and intermolecular interactions.

In Silico Approaches to Molecular Interactions

In silico methods, particularly molecular docking, are used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This technique is fundamental in drug design and materials science for understanding and predicting molecular recognition processes.

In the context of this compound, molecular docking could be employed to investigate its potential interactions with biological targets like enzymes or receptors. researchgate.net The simulation would assess the binding affinity and mode of interaction, considering factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The nitrile and trifluoromethyl groups would be key features in directing these interactions, potentially acting as hydrogen bond acceptors or engaging in dipole-dipole interactions. Such studies can provide valuable predictions about the molecule's potential biological activity or its interactions within a larger molecular assembly. texilajournal.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then scored based on a function that estimates the binding affinity.

While specific molecular docking studies focused solely on this compound are not extensively documented in publicly available literature, the structural motifs of this compound—a substituted benzonitrile core—are common in molecules investigated for biological activity. For instance, studies on structurally related compounds often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. The presence of the trifluoromethyl group can significantly influence these interactions, often enhancing binding through favorable hydrophobic and electrostatic contacts.

Advanced Computational Methods for Structural and Electronic Characterization

To achieve a more detailed understanding of the molecule's properties, a range of advanced computational methods are employed. These techniques allow for a granular analysis of the electron distribution, intermolecular forces, and bonding characteristics.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Interaction TypeContribution (%)
H···H37.3
O···H/H···O24.1
F···H/H···F19.0
C···H/H···C10.3
O···C/C···O4.9
O···O1.6
C···C1.5
F···C/C···F0.7
N···H/H···N0.2
S···C/C···S0.1
S···H/H···S0.1

Data from a related trifluoromethylphenyl-containing compound illustrates the typical intermolecular contacts identified through Hirshfeld surface analysis. nih.gov

This type of analysis reveals that the packing of molecules in the crystal is dominated by weaker interactions like H···H, O···H, and F···H contacts, which collectively govern the crystal's stability and structure.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. This analysis can reveal the stability of a molecule arising from delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

For molecules containing electron-withdrawing groups like trifluoromethyl and nitrile groups, NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer. Studies on related fluorinated benzonitrile compounds have utilized NBO analysis to understand the effects of fluorination on the molecule's geometry, atomic charges, and vibrational frequencies. nih.gov The analysis of a similar molecule, 2-(trifluoromethyl)phenylacetonitrile, shows significant stabilization energies arising from the interaction between lone pair electrons and antibonding orbitals.

The table below presents typical donor-acceptor interactions and their corresponding stabilization energies (E(2)) as might be determined by an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)5.20
π(C2-C3)π(C4-C5)20.15
π(C4-C5)π(C6-C7)22.80
LP(2) F8σ(C7-C9)3.45

Illustrative NBO analysis data for a generic substituted benzonitrile, highlighting key intramolecular interactions.

Electrophilicity-based Charge Transfer (ECT) is a concept derived from Density Functional Theory (DFT) that describes the amount of charge transferred between two molecules upon interaction. nih.gov This analysis is particularly useful for predicting the reactivity and potential toxicity of a compound by quantifying its ability to accept electrons. The ECT can be calculated to understand the interactions between a molecule and biological macromolecules, such as DNA bases. samsun.edu.tr

The analysis involves calculating chemical potential and hardness for the interacting molecules to determine the maximum number of electrons that can be transferred. Studies have shown that this method can predict which DNA base is more likely to interact with a given molecule. samsun.edu.tr For example, a theoretical study on the interaction of a complex molecule with DNA bases showed that it interacts more strongly with guanine (B1146940) compared to other bases. samsun.edu.tr

The table below illustrates the type of data generated from an ECT analysis, showing the calculated charge transfer (ΔN) between a hypothetical molecule and different DNA bases.

Interacting SystemCharge Transfer (ΔN)
Molecule + Adenine0.152
Molecule + Guanine0.185
Molecule + Cytosine0.160
Molecule + Thymine0.148

Representative data from an Electrophilicity-based Charge Transfer analysis showing the interaction with DNA bases.

A higher value of ΔN indicates a greater extent of charge transfer and a stronger interaction. This type of analysis is crucial for assessing the potential biological activity and reactivity of compounds like this compound.

Iv. Advanced Analytical Characterization and Spectroscopic Investigations

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 3-Methyl-5-(trifluoromethyl)benzonitrile from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. While specific application notes for this exact molecule are not prevalent in publicly available literature, standard reversed-phase HPLC (RP-HPLC) methodologies are routinely applied to analyze related aromatic nitriles and fluorinated compounds amazonaws.com.

A typical HPLC method for purity determination would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance, typically in the range of 220-280 nm. The retention time and peak purity are analyzed to determine the sample's integrity. For analogous fluorinated benzonitrile derivatives, purity levels are often reported in excess of 98%, demonstrating the efficacy of HPLC for quality control amazonaws.com.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Nitriles

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Time-programmed gradient (e.g., 5% B to 95% B over 15 min)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile compounds. It provides information on both the retention time of the compound (from GC) and its mass-to-charge ratio (m/z), which helps in structural elucidation and confirmation of molecular weight researchgate.netvisionpublisher.info.

For this compound (Molecular Formula: C₉H₆F₃N, Molecular Weight: 185.15 g/mol ), the mass spectrometer would detect the molecular ion peak (M⁺) at an m/z of 185 scbt.com. The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. Common fragmentation pathways for such molecules include the loss of a methyl radical (M-15) or cleavage related to the trifluoromethyl group. The analysis of related compounds, such as 3-(trifluoromethyl)benzonitrile (B147653), shows a strong molecular ion peak, confirming the stability of the benzonitrile ring structure under electron ionization conditions rsc.org.

Table 2: Predicted GC-MS Data for this compound

Parameter Value / Description
Molecular Formula C₉H₆F₃N
Molecular Weight 185.15
Predicted Molecular Ion (M⁺) m/z 185
Typical GC Column DB-5MS or equivalent non-polar capillary column

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed insight into the carbon-hydrogen framework and the environment of specific nuclei like fluorine.

Proton (¹H) NMR spectroscopy confirms the number and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the analysis of similar structures, the methyl group protons would appear as a singlet due to the absence of adjacent protons rsc.org. The aromatic protons on the substituted ring would appear as distinct signals in the downfield region, with their splitting patterns determined by their coupling with each other. Given the 1,3,5-substitution pattern, these protons may appear as singlets or finely split multiplets.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH ~ 2.5 Singlet (s)
Ar-H (H-2/H-6) ~ 7.7 - 7.9 Singlet / Multiplet (s/m)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will be characterized by a signal for the methyl carbon, several signals for the aromatic carbons, a signal for the nitrile carbon, and a distinct signal for the trifluoromethyl carbon. The carbon of the CF₃ group is particularly noteworthy, as it appears as a quartet due to coupling with the three attached fluorine atoms (J-coupling) rsc.org. Spectral data from related compounds like 3-(trifluoromethyl)benzonitrile and 3,5-bis(trifluoromethyl)benzonitrile (B1295164) provide a strong basis for these assignments chemicalbook.comchemicalbook.com.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
-C H₃ ~ 20 Singlet
-C N ~ 117 Singlet
-C F₃ ~ 123 Quartet (q)
Aromatic C -H ~ 128 - 135 Singlets
Aromatic C -CH₃ ~ 140 Singlet
Aromatic C -CF₃ ~ 132 Quartet (q)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method is particularly effective for confirming the presence of the trifluoromethyl group nih.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent and there are no other fluorine atoms nearby to cause splitting. The chemical shift is a key identifier. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to the standard reference, CFCl₃ rsc.orgcolorado.edu.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Reference Standard

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structure and bonding. Techniques like FT-IR are instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for its nitrile, trifluoromethyl, methyl, and substituted aromatic ring components.

Hypothetical FT-IR Data Interpretation:

Without experimental data, a definitive data table cannot be constructed. However, based on established correlation tables for infrared spectroscopy, the following absorptions would be anticipated:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C≡N StretchNitrile2240–2220
C-F StretchTrifluoromethyl1350–1120 (strong, multiple bands)
C-H Aromatic StretchAromatic Ring3100–3000
C=C Aromatic StretchAromatic Ring1620–1580 and 1525-1475
C-H Alkyl StretchMethyl Group2975–2950 and 2885–2860
C-H Alkyl BendMethyl Group1470–1435 and 1385–1370
C-H Aromatic Bend1,3,5-Trisubstitution900–860 and 800-700

This table is illustrative and not based on measured data for this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. Aromatic compounds like benzonitrile derivatives typically exhibit characteristic absorption bands corresponding to π → π* transitions.

Hypothetical UV-Vis Data Interpretation:

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show absorptions characteristic of a substituted benzene (B151609) ring. Benzonitrile itself exhibits primary and secondary absorption bands. The substitution pattern and the electronic nature of the methyl and trifluoromethyl groups would cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted benzonitrile. A precise data table cannot be provided without experimental findings.

X-ray Diffraction (XRD) and Crystal Structure Determination

No published crystal structure for this compound is available in crystallographic databases. Therefore, critical structural parameters such as unit cell dimensions, space group, and atomic coordinates have not been determined. Without this experimental data, a table of crystallographic information cannot be generated.

V. Exploration of Derivatives and Their Research Applications

Synthesis and Functionalization of Related Benzonitrile (B105546) Analogues

The modification of the benzonitrile scaffold, particularly those containing trifluoromethyl groups, is a key strategy for developing new chemical entities. Synthetic approaches focus on introducing a variety of substituents, including alkyl and halogen groups, as well as complex heterocyclic systems, to modulate the physicochemical and biological properties of the parent molecule.

The synthesis of alkyl and halogenated benzonitrile derivatives often involves multi-step processes to achieve the desired substitution patterns. These functionalizations are crucial for fine-tuning the electronic and steric properties of the molecules.

A common strategy for generating alkyl radicals for C-H bond functionalization is through processes like hydrogen-atom-transfer (HAT) and halogen-atom-transfer (XAT). Photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions, though many approaches still rely on costly transition metals. The direct alkylation of certain heterocyclic precursors to attach them to a benzonitrile-related scaffold can be challenging, as reactions with alkyl halides may lead to a mixture of products rather than specific N-alkylation. beilstein-archives.org

The introduction of halogens is often achieved through established synthetic routes. For instance, the synthesis of 3-fluoro-4-(trifluoromethyl)benzonitrile (B57205) can be accomplished starting from ortho-fluoro benzotrifluoride (B45747) through a five-step sequence involving nitration, reduction, bromination, a diazotization amine-removing reaction, and finally, a substitution reaction to introduce the cyano group. google.com Similarly, halogenated precursors like 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be further functionalized, for example, by reaction with a nitrating acid mixture to produce compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov The synthesis of more complex halogenated derivatives has also been explored, such as the creation of (E)-N-(1-(2-(4-Chlorophenyl)-3,3,3-trifluoropropyl)imidazolidin-2-ylidene)nitramide through reactions involving α-(trifluoromethyl)styrenes. nih.gov

Incorporating heterocyclic moieties into the benzonitrile structure is a widely used strategy to access novel compounds with significant biological potential. These syntheses can involve building the heterocyclic ring onto a benzonitrile precursor or coupling a pre-formed heterocycle to the main scaffold.

One approach involves the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. New 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been successfully synthesized and characterized, demonstrating the feasibility of constructing complex fused ring systems from trifluoromethyl-substituted precursors. nih.gov

Another common strategy is the incorporation of nitrogen-containing heterocycles like triazoles and piperazines. A series of derivatives featuring a 1,2,3-triazole linker attached to a benzonitrile core has been synthesized. nih.gov The synthetic route for these compounds involved creating a key intermediate, 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile hydrochloride, which was then further functionalized. nih.gov

More complex heterocyclic systems have also been developed. For example, novel fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized by reacting 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with α,β-unsaturated carbonyl compounds, followed by reactions with aromatic aldehydes. ekb.eg The synthesis of even more intricate structures, such as 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole (B28993) nucleosides, highlights the versatility of synthetic methods available for creating benzonitriles with diverse heterocyclic components. researchgate.net

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key pharmacophoric features responsible for its efficacy and selectivity.

In a study of 2-substituted 4-(trifluoromethyl)benzyl analogs as antagonists for the transient receptor potential vanilloid 1 (TRPV1), it was found that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.gov This analysis highlights the importance of the core aromatic system in determining antagonist potency.

For quinazoline-based derivatives acting as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, SAR studies revealed that specific substitution patterns are crucial for activity. For instance, the meta-substitution of the aniline (B41778) ring with a trifluoromethyl group resulted in the highest antiproliferative activity against several cancer cell lines. mdpi.com In contrast, introducing a second substituent in the para position or having only a mono-para substitution led to a decrease in activity. mdpi.com

The nature and position of halogen atoms also significantly impact biological function. In a series of halogenated benzofuran (B130515) derivatives, the presence of bromine and a methoxy (B1213986) group was found to enhance pro-oxidative and proapoptotic properties compared to chloro-substituted analogs. nih.gov This suggests that the type of halogen and other nearby functional groups can profoundly influence the compound's mechanism of action. nih.gov Furthermore, in a series of malonamide (B141969) derivatives, both the steric and electronic effects of substituents on the phenyl ring were shown to have a significant impact on their acaricidal activity. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms

Derivatives of trifluoromethyl-substituted benzonitriles have been investigated for a wide range of biological activities, including antifungal, insecticidal, and anticancer properties. nih.govfrontiersin.org The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make these compounds attractive candidates for drug discovery. nih.gov

The search for novel anticancer agents has led to the evaluation of numerous benzonitrile derivatives. Several classes of these compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.

Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been identified as potential anticancer drugs. nih.gov In one study, a series of these compounds was tested against four human cancer cell lines (A375, C32, DU145, MCF-7/WT). Among the synthesized molecules, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. nih.gov

Halogenated benzofuran derivatives have also shown promise. One study investigated the cytotoxicity of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. nih.gov The brominated derivative, in particular, demonstrated significant activity against lung (A549) and liver (HepG2) cancer cells, with IC₅₀ values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively. nih.gov This reinforces the finding that the introduction of bromine can enhance cytotoxic potential. nih.gov

Similarly, novel fluorinated pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activity. One compound from this series exhibited potent cytotoxicity with IC₅₀ values of 7.84 ± 0.6 μg/ml against HepG2, 5.63 ± 0.4 μg/ml against MCF7, and 3.71 ± 0.1 μg/ml against HeLa cell lines. ekb.eg

Anticancer Activity of Selected Benzonitrile-Related Derivatives
Compound ClassSpecific Derivative ExampleCancer Cell LineReported Activity (IC₅₀)Source
Thiazolo[4,5-d]pyrimidines7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thioneA375, C32, DU145, MCF-7/WTIdentified as most active in series nih.gov
Halogenated BenzofuransMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6 μM nih.gov
HepG2 (Liver)3.8 ± 0.5 μM
Fluorinated Pyrazolo[1,5-a]pyrimidinesCompound 7i (specific structure in source)HepG2 (Liver)7.84 ± 0.6 μg/ml ekb.eg
MCF7 (Breast)5.63 ± 0.4 μg/ml
HeLa (Cervical)3.71 ± 0.1 μg/ml

Understanding the mechanism by which anticancer compounds kill cancer cells is crucial for their development as therapeutic agents. Many effective drugs induce apoptosis, or programmed cell death, through specific signaling pathways.

Studies on ATP analogs suggest that apoptosis can be induced through the intrinsic mitochondrial pathway. waocp.org This pathway is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, an increase in pro-apoptotic proteins such as Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3. waocp.org

Research into the proapoptotic activity of halogenated benzofuran derivatives has provided specific insights into their mechanism. One derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was found to significantly increase the activity of caspase-3 and caspase-7 in both HepG2 and A549 cells, indicating that it induces apoptosis in a caspase-dependent manner. nih.gov The brominated analog exhibited even stronger proapoptotic properties. nih.gov Further investigation into the cell cycle revealed that these compounds can cause cell cycle arrest. The chloro-derivative induced a G2/M phase arrest in HepG2 cells, while the bromo-derivative caused arrest at the S and G2/M phases in A549 cells, preventing the cancer cells from progressing through their division cycle. nih.gov

Mechanisms of Apoptosis Induction by Benzonitrile-Related Derivatives
Compound/ClassObserved EffectCell LineImplicationSource
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateSignificant increase in caspase-3/7 activity (73-85%)HepG2, A549Induces caspase-dependent apoptosis nih.gov
Cell cycle arrest at G2/M phaseHepG2Inhibits cell division
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateCell cycle arrest at S and G2/M phasesA549Inhibits DNA replication and cell division nih.gov
ATP Analogs (General Model)Downregulation of Bcl-2/Bcl-xL, upregulation of Bax, cytochrome c releaseHep2, SiHaActivation of the intrinsic mitochondrial apoptosis pathway waocp.org

Evaluation of Antimicrobial Activity

Derivatives of 3-methyl-5-(trifluoromethyl)benzonitrile have been the subject of extensive research for their potential as antimicrobial agents. Studies have shown that incorporating this moiety into various heterocyclic structures can lead to compounds with significant activity against a range of pathogens, including drug-resistant strains.

One area of focus has been the synthesis of pyrazole (B372694) derivatives. N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds have shown the ability to both prevent the formation of and eradicate existing biofilms, a key factor in persistent infections. nih.gov For instance, a derivative with bromo and trifluoromethyl substitutions was identified as a particularly potent agent against several S. aureus strains, with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov Further studies on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have yielded compounds with MIC values as low as 0.25 µg/mL against planktonic Gram-positive bacteria. ed.ac.uk

In addition to pyrazoles, trifluoromethyl-substituted chalcones have also been investigated. These compounds have shown efficacy against both pathogenic bacteria and fungi. uj.edu.pl The antimicrobial activity of these derivatives underscores the importance of the trifluoromethylbenzonitrile scaffold in the development of new anti-infective therapies.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Derivative Class Target Organism(s) Key Findings
Pyrazole Derivatives Gram-positive bacteria (including MRSA) Potent growth inhibitors, effective against biofilms. nih.goved.ac.uk
Chalcone Derivatives Bacteria and Fungi Broad-spectrum antimicrobial activity. uj.edu.pl
Benzimidazole Derivatives Various bacteria Potential antimicrobial activities.

Mechanism of Androgen Receptor Modulation

The this compound core is a key component in the development of selective androgen receptor modulators (SARMs). These compounds are designed to elicit the anabolic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the undesirable androgenic side effects on tissues like the prostate. nih.gov

Derivatives incorporating the trifluoromethylbenzonitrile structure have been shown to bind to the androgen receptor (AR) with high affinity and act as agonists. nih.gov The mechanism of action involves the specific binding of these non-steroidal ligands to the AR, which then interacts with co-regulator proteins to modulate gene transcription. The unique chemical structure of these SARMs is thought to induce a specific conformational change in the AR, leading to a tissue-selective response. nih.gov

Research into 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has led to the identification of compounds that exhibit anabolic effects on muscle and the central nervous system with neutral effects on the prostate. ebi.ac.uk Further modifications, such as the introduction of a 5-oxopyrrolidine ring, have resulted in derivatives with strong AR binding affinity and improved metabolic stability. ebi.ac.uk Studies have also suggested that different SARMs may activate distinct mitogen-activated protein kinase (MAPK) signaling cascades, which could contribute to their tissue-selective effects. acs.org

Enzyme Inhibition Studies (e.g., Cytochrome P450s, DPP-4)

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a role in the management of different diseases.

Cytochrome P450s: The trifluoromethyl group is a common feature in molecules designed to interact with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. Studies on coumarin (B35378) derivatives containing a trifluoromethyl group have shown that these compounds can act as mechanism-based inactivators of specific CYP450 isoforms, such as P450 3A4. nih.gov This inhibition is time-, concentration-, and NADPH-dependent, indicating that the derivative is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. nih.gov Such selective inhibition can be beneficial in modulating drug metabolism but also highlights the potential for drug-drug interactions.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications used to treat type 2 diabetes. They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar levels. emanresearch.org Several quinazolinone derivatives incorporating a methyl-benzonitrile moiety have been synthesized and shown to be potent and specific inhibitors of DPP-4. nih.gov Additionally, compounds with a triazolobenzonitrile structure have been explored as potential DPP-4 inhibitors. mdpi.com The benzonitrile group in these molecules often plays a key role in binding to the active site of the DPP-4 enzyme. nih.gov

Cell Signaling Pathway Alterations

The biological effects of this compound derivatives are often mediated through their ability to alter specific cell signaling pathways.

As previously mentioned in the context of androgen receptor modulation, SARM derivatives can differentially activate MAPK signaling pathways, such as ERK, JNK, and p38 cascades. acs.org This differential activation is believed to be a key factor in their tissue-selective anabolic effects.

In the realm of cancer immunotherapy, derivatives of this compound have been developed as inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. nih.gov The binding of PD-L1 on tumor cells to PD-1 on T cells suppresses the anti-tumor immune response. nih.gov Small molecule inhibitors can block this interaction, thereby reactivating T cell function. This blockade can terminate PD-1-mediated signaling, which often involves the suppression of the PI3K/Akt signaling pathway, a critical pathway for T cell proliferation and survival. nih.gov Some studies have also explored the interplay between the PI3K/AKT/mTOR pathway and PD-L1 expression, suggesting that inhibitors of this pathway could enhance the efficacy of PD-L1 blockade. researchgate.net

Development of Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug development. The trifluoromethylphenyl moiety is a common feature in many approved protein kinase inhibitors. nih.gov

Derivatives of this compound have been incorporated into various scaffolds to create potent protein kinase inhibitors. For example, isophthalamide (B1672271) derivatives containing the 3-(trifluoromethyl)aniline (B124266) fragment have shown inhibitory activity against several cancer cell lines. nih.gov These compounds are designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their phosphorylating activity and disrupting the downstream signaling pathways that promote cancer cell growth and survival. Research in this area has led to the development of inhibitors targeting kinases such as Bcr-Abl and the epidermal growth factor receptor (EGFR). nih.gov

PD-1/PD-L1 Binding Inhibition Research

A significant area of research for derivatives of this compound is the development of small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This interaction is a key mechanism by which tumors evade the immune system. nih.gov

Numerous studies have focused on designing and synthesizing compounds that can disrupt this protein-protein interaction. Biphenyl-triazole-benzonitrile derivatives have emerged as a promising class of inhibitors. nih.govacs.org One such compound demonstrated potent inhibitory activity for PD-1/PD-L1 binding with an IC50 value of 8.52 μM. nih.gov Molecular docking studies suggest that these small molecules can interact with the PD-L1 dimer, preventing it from engaging with PD-1. nih.gov Another study on benzamide (B126) derivatives identified a potent inhibitor with an IC50 of 16.17 nM, which was shown to activate the antitumor immunity of T cells. nih.gov The development of these small-molecule inhibitors offers a potential alternative to the monoclonal antibody therapies that are currently used in the clinic. nih.gov

Table 2: IC50 Values of Selected PD-1/PD-L1 Inhibitors

Derivative Scaffold Compound IC50 Value
Benzamide D2 16.17 nM nih.gov
Biphenyl-triazole-benzonitrile Compound 7 8.52 μM nih.gov

Role as Key Intermediates in Complex Molecule Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups—the methyl group, the trifluoromethyl group, and the nitrile group—on a benzene (B151609) ring provides multiple points for chemical modification and elaboration.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation or other coupling reactions. The methyl group can be functionalized, and the aromatic ring itself can undergo further substitution reactions. This chemical versatility allows for the incorporation of the this compound core into a wide array of larger molecular frameworks.

As evidenced by the research into antimicrobial agents, SARMs, and various inhibitors, this compound serves as a critical building block. For example, in the synthesis of pyrazole-based antimicrobial agents, a related acetophenone (B1666503) can be used to construct the pyrazole ring, which is then further functionalized. nih.gov Similarly, in the creation of SARM candidates, the benzonitrile moiety is often a starting point for building the final complex structure. ebi.ac.uk The consistent appearance of this structural motif in diverse classes of bioactive molecules underscores its importance as a key intermediate in medicinal chemistry and drug discovery.

Pharmaceutical Building Blocks

In the realm of pharmaceutical research, fluorinated compounds are of significant interest due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.com The trifluoromethyl group is a key pharmacophore found in numerous approved drugs. While specific examples detailing the direct use of this compound in the synthesis of pharmaceutical agents are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

The benzonitrile unit itself is a precursor to a wide array of functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up avenues for constructing a diverse range of molecular architectures. Research on analogous compounds, such as those containing a trifluoromethylphenyl moiety, has shown their utility in the synthesis of inhibitors for enzymes like mTOR, which are crucial targets in cancer therapy. mit.edu The strategic placement of the methyl and trifluoromethyl groups on the benzonitrile ring can influence the regioselectivity of subsequent chemical modifications, allowing for the precise construction of complex drug candidates.

Table 1: Potential Pharmaceutical Derivatives from this compound
DerivativePotential Therapeutic AreaSynthetic Transformation
3-Methyl-5-(trifluoromethyl)benzoic acidAnti-inflammatory, OncologyHydrolysis of the nitrile group
(3-Methyl-5-(trifluoromethyl)phenyl)methanamineNeuroscience, AntidepressantsReduction of the nitrile group
Tetrazole derivativesAntihypertensive, Metabolic disordersCycloaddition reaction with azides

Agrochemical Synthesis Research

In agrochemical science, the introduction of trifluoromethyl groups into molecular structures is a well-established strategy for enhancing the efficacy and stability of pesticides and herbicides. frontiersin.org These groups can increase the lipophilicity of a compound, facilitating its transport across biological membranes in target organisms.

While direct applications of this compound in commercial agrochemicals are not readily found in the literature, its chemical features suggest its potential as a valuable intermediate. The nitrile group can be a key anchor point for synthesizing various heterocyclic systems that are common in modern agrochemicals. For example, it can be used to construct pyrimidine (B1678525) derivatives, which are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. frontiersin.org The combination of the trifluoromethyl and methyl groups on the aromatic ring can be fine-tuned to optimize the biological activity and selectivity of the resulting agrochemical, potentially leading to products with improved performance and reduced environmental impact.

Table 2: Potential Agrochemical Scaffolds from this compound
Agrochemical ClassKey Structural FeaturePotential Application
Pyrimidine DerivativesIncorporation of the benzonitrile nitrogen into a pyrimidine ringFungicides, Herbicides
Neonicotinoid AnaloguesModification of the nitrile to link to an imidazolidine (B613845) or similar moietyInsecticides
Substituted AnilinesReduction of the nitrile and further derivatizationHerbicides, Fungicides

Metabolic Fate and Biotransformation Studies

The metabolic fate of a chemical compound is a critical factor in determining its biological activity, persistence, and potential toxicity. The biotransformation of this compound is expected to be influenced by the presence of its three key functional components: the methyl group, the trifluoromethyl group, and the nitrile group.

The methyl group on the aromatic ring is a potential site for oxidative metabolism. Cytochrome P450 enzymes, primarily found in the liver, can catalyze the oxidation of the methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. researchgate.net This metabolic pathway generally serves as a detoxification route, increasing the water solubility of the compound and facilitating its excretion.

The trifluoromethyl group is known to be highly resistant to metabolic degradation due to the strength of the carbon-fluorine bonds. mdpi.com This stability often leads to an increased half-life of trifluoromethyl-containing compounds in biological systems. However, under certain enzymatic conditions, defluorination can occur, though it is generally a minor metabolic pathway for aromatic trifluoromethyl groups.

The nitrile group can undergo enzymatic hydrolysis to form a carboxylic acid, a reaction often catalyzed by nitrilase or nitrile hydratase enzymes. This biotransformation is a common metabolic pathway for benzonitrile-based compounds and typically results in detoxification.

Based on the metabolism of structurally related compounds, the likely primary metabolic pathways for this compound would involve the oxidation of the methyl group and the hydrolysis of the nitrile group, leading to more polar and readily excretable metabolites. The high stability of the trifluoromethyl group suggests it would likely remain intact during these initial biotransformation steps.

Table 3: Predicted Metabolic Pathways for this compound
Metabolic ReactionAffected Functional GroupResulting MetaboliteEnzymes Involved (Predicted)
HydroxylationMethyl group(3-Hydroxymethyl-5-(trifluoromethyl)phenyl)acetonitrileCytochrome P450
OxidationHydroxymethyl group3-Cyano-5-(trifluoromethyl)benzoic acidAlcohol/Aldehyde Dehydrogenase
HydrolysisNitrile group3-Methyl-5-(trifluoromethyl)benzoic acidNitrilase/Nitrile Hydratase

Q & A

What synthetic strategies are effective for preparing 3-Methyl-5-(trifluoromethyl)benzonitrile?

A multi-step approach is typically employed. Starting with a substituted benzene derivative, trifluoromethylation can be achieved using reagents like CF₃Cu or CF₃I under Ullmann coupling conditions. Methylation at the 3-position may involve Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide. The nitrile group is often introduced via Rosenmund-von Braun reaction or cyanation of a halogenated intermediate using CuCN .

How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions for benzonitrile derivatives?

The trifluoromethyl (-CF₃) group is a strong meta-directing deactivating group due to its electron-withdrawing nature, while the methyl (-CH₃) group is an ortho/para-directing activator. In this compound, competition between these groups dictates substitution patterns. Computational studies (e.g., DFT) and experimental data from analogs (e.g., 3-methoxy-5-(trifluoromethyl)benzonitrile ) suggest that -CF₃ dominates, directing electrophiles to the meta position relative to itself.

What HPLC methods are suitable for detecting trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile?

A reversed-phase HPLC method using a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm is effective. Relative retention times (~0.4 vs. 6.5 minutes for the impurity and parent compound, respectively) and relative response factors (e.g., 1.4 for the impurity) should be calibrated using reference standards. System suitability tests must validate resolution ≥2.0 .

How should this compound be stored to prevent degradation?

Store under inert atmosphere (N₂/Ar) at 0–6°C in amber glassware to minimize photodegradation. Stability studies using LC-MS indicate hydrolysis of the nitrile group under prolonged exposure to moisture, forming the corresponding carboxylic acid. Periodic analysis via ¹⁹F NMR can monitor fluorinated degradation products .

What conditions optimize Suzuki-Miyaura cross-coupling of this compound derivatives?

For boronic ester intermediates (e.g., 4-fluoro-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile ), use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF:H₂O (3:1) at 80°C. Microwave-assisted synthesis (120°C, 20 min) improves yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

What methods are effective for introducing amino groups into trifluoromethylbenzonitrile scaffolds?

Catalytic hydrogenation of nitro precursors (e.g., 2-nitro-5-(trifluoromethyl)benzonitrile) using Pd/C (10%) under H₂ (1 atm) achieves >90% yield. For selective amination, employ Buchwald-Hartwig coupling with aryl halides and NH₃ equivalents (e.g., LiHMDS) .

How can structural ambiguities in trifluoromethylbenzonitrile derivatives be resolved?

Combine ¹H/¹³C/¹⁹F NMR for substituent positioning. X-ray crystallography is definitive; for example, 3,5-dichloro-4-fluorobenzonitrile was characterized via single-crystal diffraction. High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., m/z 246.0252 for C₉H₅F₄N₂S ).

How to address contradictions in reported synthetic yields for trifluoromethylbenzonitrile analogs?

Discrepancies often arise from varying catalyst purity or solvent drying. For example, Ullmann reactions may yield 40–80% depending on Cu(I) source. Reproduce protocols rigorously, and consider additives like DMEDA to stabilize catalysts. Document reaction parameters (e.g., O₂ levels, stirring rate) to identify critical variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.